N-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Classification and Nomenclature of N-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
This compound belongs to the dihydropyrimidine class of compounds, which are heterocyclic organic compounds known for their diverse biological activities. The compound is systematically classified under the Chemical Abstracts Service registry number 333768-40-4 and possesses the molecular formula C20H20ClN3O4 with a molecular weight of 401.8 grams per mole. According to chemical database classifications, this compound falls under multiple categories including heterocyclic compounds, carboxamides, and substituted pyrimidines.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structure, incorporating the tetrahydropyrimidine core ring system with specific substitution patterns at defined positions. The compound features a chlorophenyl group attached through an amide linkage to position 5 of the pyrimidine ring, while position 4 bears an ethoxy-hydroxyphenyl substituent, and position 6 contains a methyl group. This systematic naming convention ensures precise identification and differentiation from other tetrahydropyrimidine derivatives in chemical databases and research literature.
The structural classification of this compound places it within the broader category of tetrahydropyrimidines, which comprise a pyrimidine scaffold having resemblance with the structures of nucleic acid bases found in deoxyribonucleic acid and ribonucleic acid. The compound's involvement as a structural analog to nucleic acid bases has significant implications in drug design and molecular recognition processes. The presence of multiple aromatic rings and functional groups contributes to its classification as a polyfunctional heterocyclic compound with potential applications in medicinal chemistry research.
Historical Background of Dihydropyrimidine Class Compounds
The historical development of dihydropyrimidine class compounds traces back to the groundbreaking work of Italian chemist Pietro Biginelli at the University of Florence in 1891. Biginelli first reported the acid-catalyzed condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, benzaldehyde, and urea in ethanol by refluxing the mixture. This three-component reaction, now known as the Biginelli reaction, represents one of the most important and oldest multicomponent reactions in organic chemistry and has been extensively investigated in terms of application and mechanism.
Pietro Giacomo Biginelli was born in Palazzolo Vercellese in what was then the Kingdom of Sardinia and entered the University of Torino in 1881, where he worked under Icilio Guareschi on the polyhalogenation of naphthalene. Building on the observations of Schiff and Behrend, Biginelli investigated the reaction of ethyl acetoacetate and urea in the presence of aldehydes, obtaining a precipitate through heating urea, salicylaldehyde, and ethyl acetoacetate at reflux in absolute ethanol for two hours. Through extensive dissection of this multicomponent reaction, Biginelli concluded the ternary adduct had a heterocyclic, not linear, structure.
The reaction mechanism of the Biginelli reaction involves a series of bimolecular reactions leading to the desired dihydropyrimidinone. According to a mechanism proposed by Sweet in 1973, the aldol condensation of ethylacetoacetate and the aryl aldehyde is the rate-limiting step leading to the carbenium ion. This mechanism was later superseded by one proposed by Kappe in 1997, which begins with rate-determining nucleophilic addition by the urea to the aldehyde. The ensuing condensation step is catalyzed by the addition of acid, resulting in the imine nitrogen, followed by the addition of the beta-ketoester to the imine bond and ring closure through nucleophilic attack by the amine onto the carbonyl group.
At the turn of the 19th century, condensation reactions of ureas were considered outdated and Biginelli's reaction faded into obscurity. However, the reaction experienced a renaissance in the latter part of the 20th century when researchers began to recognize the biological significance of the dihydropyrimidine products. Modern synthetic approaches have significantly improved upon Biginelli's original conditions, with researchers developing various catalytic systems including Brønsted acids and Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride.
Significance in Heterocyclic and Medicinal Chemistry
The significance of tetrahydropyrimidine derivatives in heterocyclic and medicinal chemistry stems from their remarkable versatility and wide-ranging biological activities. Current literature reveals that 1,2,3,4-tetrahydropyrimidine derivatives exhibit remarkable biological activities such as antiviral, antitubercular, antimicrobial, and anticancer effects. These compounds have gained considerable attention due to their structural resemblance to naturally occurring nucleotides and their ability to interact with various biological targets.
Dihydropyrimidinones, the products of the Biginelli reaction, are widely used in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. More recently, products of the Biginelli reaction have been investigated as potential selective adenosine A2b receptor antagonists, including highly selective tricyclic compounds. The current literature demonstrates that tetrahydropyrimidine derivatives show biological activities such as antiviral, antitumor, antibacterial, anti-inflammatory, and more recently, antihypertensive agents.
Between 1990 and December 31st, 2016, 115 articles outlined biological activities or toxicity of dihydropyrimidine derivatives, with 12 of those involving in vivo experiments. The main activities associated with this class of compounds are antitumoral (43 articles), anti-inflammatory (12 articles), antibacterial (20 articles), and calcium channel antagonism/inhibition (14 articles). Antitumoral activity is the main biological property evaluated, since the main representative compound of this class, monastrol, is a known Eg5 kinesin inhibitor.
The tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been identified as a hit series from Mycobacterium tuberculosis whole cell high throughput screening campaigns. These compounds have demonstrated potent in vivo activity in mouse efficacy models, with some derivatives achieving significant reduction in colony-forming units of Mycobacterium tuberculosis after oral administration. The versatility of these scaffolds in targeting different biological pathways underscores their importance in contemporary drug discovery efforts.
| Biological Activity | Number of Studies (1990-2016) | Percentage of Total |
|---|---|---|
| Antitumoral | 43 | 37.4% |
| Antibacterial | 20 | 17.4% |
| Anti-inflammatory | 12 | 10.4% |
| Calcium Channel Antagonism | 14 | 12.2% |
| Other Activities | 26 | 22.6% |
Research Objectives and Structural Significance
The research objectives surrounding this compound focus primarily on understanding its structural features that contribute to biological activity and developing structure-activity relationships for therapeutic applications. The compound's unique structural characteristics make it an attractive target for medicinal chemistry research, particularly in the context of developing novel therapeutic agents with improved efficacy and selectivity profiles.
The structural significance of this compound lies in its multifunctional nature, incorporating several key pharmacophoric elements within a single molecular framework. The presence of the 4-chlorophenyl group attached through a carboxamide linkage provides opportunities for hydrogen bonding interactions and contributes to the compound's lipophilicity and membrane permeability characteristics. The 3-ethoxy-4-hydroxyphenyl substituent at position 4 of the tetrahydropyrimidine ring introduces both electron-donating and hydrogen bonding capabilities, which may be crucial for binding interactions with biological targets.
Research studies have demonstrated that substitution patterns on tetrahydropyrimidine derivatives significantly influence their biological activities. Compounds with meta-substituted phenyl groups and electron-withdrawing substituents such as chlorine have shown enhanced cytotoxic and antimicrobial activities. The incorporation of methoxy and ethoxy groups has been associated with improved biological activity profiles, potentially due to their ability to modulate the electronic properties of the aromatic systems and enhance molecular recognition processes.
The carboxamide functionality at position 5 of the tetrahydropyrimidine ring represents a critical structural element that can participate in hydrogen bonding interactions with target proteins and enzymes. This functional group has been identified as essential for maintaining biological activity in many tetrahydropyrimidine derivatives. The strategic placement of the carboxamide group allows for optimal positioning of the chlorophenyl substituent, creating a three-dimensional arrangement that may be crucial for receptor binding and selectivity.
Contemporary research objectives include systematic structure-activity relationship studies to identify optimal substitution patterns for specific therapeutic applications. The development of synthetic methodologies for preparing libraries of related compounds enables researchers to explore the chemical space around this structural framework and identify compounds with improved potency, selectivity, and pharmaceutical properties. These efforts contribute to the broader understanding of how molecular structure influences biological activity in heterocyclic compounds and support the rational design of new therapeutic agents based on the tetrahydropyrimidine scaffold.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-28-16-10-12(4-9-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMXLSJGFVIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a tetrahydropyrimidine core with various substituents that may influence its biological interactions. The presence of the 4-chlorophenyl and 3-ethoxy-4-hydroxyphenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar tetrahydropyrimidine derivatives. For instance, Mannich bases derived from these compounds have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity was reported to be 2.5 to 5.2 times higher than that of standard chemotherapeutic agents like 5-fluorouracil .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Mannich Base A | HeLa | < 2 |
| Mannich Base B | HepG2 | < 2 |
| Mannich Base C | A549 | < 2 |
The mechanism through which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Studies suggest that compounds with similar structures act as topoisomerase II poisons, disrupting DNA replication in cancer cells .
Case Studies
- Antiproliferative Effects : A study conducted on a series of Mannich bases indicated that compounds with a chlorophenyl substituent exhibited enhanced antiproliferative effects compared to their non-substituted counterparts. This was attributed to increased lipophilicity and better interaction with cellular membranes .
- Comparative Analysis : In a comparative study involving various derivatives of tetrahydropyrimidines, it was found that those containing halogenated phenyl groups had significantly improved activity against colon cancer cell lines. The presence of the chlorine atom in the para position was particularly beneficial for enhancing biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit notable antimicrobial properties. In vitro studies have demonstrated the ability of these compounds to inhibit the growth of various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis. A specific study showed an IC50 value of 25 μM against Staphylococcus aureus .
Anti-inflammatory Properties
The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. Molecular docking studies suggest that this compound may be a candidate for further structure optimization aimed at developing anti-inflammatory agents .
Anticancer Potential
In cancer research contexts, this compound has shown promise in inducing apoptosis in various cancer cell lines. Studies indicate that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, making it a potential candidate for anticancer therapies .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a significant role in amino acid metabolism. Preliminary findings suggest effective inhibition of these enzymes, indicating its relevance in metabolic disorder treatments .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Ethoxy Group | Enhances solubility and bioactivity |
| Hydroxy Group | Contributes to hydrogen bonding interactions |
| Chlorophenyl Moiety | Impacts interaction with target enzymes and receptors |
The unique combination of these functional groups distinguishes this compound from others in its class and enhances its potential therapeutic applications.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of tetrahydropyrimidines revealed that modifications at the 3-position significantly affected antimicrobial potency. The investigated compound exhibited strong activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
Molecular docking studies have indicated that this compound can effectively bind to 5-lipoxygenase, suggesting a mechanism through which it may exert anti-inflammatory effects. Further experimental validation is required to confirm these findings.
Case Study 3: Cancer Research
In a laboratory setting, the compound was tested on various cancer cell lines where it demonstrated significant cytotoxicity. The results showed a marked decrease in cell viability and an increase in apoptotic markers compared to control groups.
Comparison with Similar Compounds
Aromatic Ring Modifications
- Target Compound : The 4-position is substituted with a 3-ethoxy-4-hydroxyphenyl group, combining hydrophilic (–OH) and lipophilic (–OCH₂CH₃) moieties. This contrasts with:
- N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide (): Features a 4-ethoxyphenyl group (lacking –OH) and a 4-chloro-2,5-dimethoxyphenyl substituent, increasing steric bulk and lipophilicity .
- N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide (): Incorporates a trifluoromethyl group (–CF₃), enhancing electron-withdrawing effects and metabolic stability .
Heteroatom and Functional Group Differences
- Oxo vs. Thioxo Groups: The target compound’s 2-oxo group (C=O) contrasts with 2-thioxo (C=S) analogs (e.g., –4, 15).
- Carboxamide Linker :
Physicochemical and Spectral Properties
Solubility and Lipophilicity
- The 4-hydroxyphenyl group in the target compound enhances water solubility compared to fully alkoxy-substituted analogs (e.g., ).
NMR Spectral Trends
- demonstrates that substituents alter chemical shifts in specific regions (e.g., positions 29–44 in pyrimidine derivatives). The target compound’s –OH and –OCH₂CH₃ groups would likely produce distinct downfield shifts in aromatic protons compared to methoxy or nitro analogs .
Antimicrobial Activity
- N-[2-chloro-4-(trifluoromethyl)phenyl] analogs () showed antimicrobial activity, with –CF₃ and –Cl groups enhancing potency via electron-withdrawing effects and hydrophobic interactions .
- Thioxo vs. Oxo Derivatives : Thioxo compounds () may exhibit stronger activity due to improved hydrogen bonding, though direct comparisons with the target compound are unavailable .
Data Tables
Table 1: Structural and Molecular Comparison
*Calculated based on substituents.
Preparation Methods
Biginelli-Type Cyclocondensation
The core tetrahydropyrimidine scaffold is typically constructed via a one-pot three-component reaction involving:
-
N-(4-Chlorophenyl)-3-oxobutanamide : Synthesized by condensing ethyl acetoacetate with 4-chloroaniline in xylene under reflux, yielding a β-ketoamide intermediate.
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3-Ethoxy-4-hydroxybenzaldehyde : Introduces the substituted phenyl group at position 4 of the tetrahydropyrimidine ring.
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Urea or thiourea : Facilitates cyclization to form the 2-oxo or 2-thioxo moiety.
Procedure :
-
The β-ketoamide (0.1 mol), aldehyde (0.1 mol), and urea (0.15 mol) are refluxed in ethanol for 7–9 hours.
-
Post-reaction, the mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized using aqueous methanol.
Yield : 65–78%
Characterization :
-
1H-NMR : Resonances at δ 2.20 (s, CH3), δ 7.17–7.71 (aromatic protons), and δ 10.16 (CONH).
-
13C-NMR : Peaks at 30.65 (CH3), 115.67–159.68 (aromatic carbons), and 203.40 (C=O).
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating.
Procedure :
-
Reactants are combined in ethanol and irradiated at 100–120°C for 15–30 minutes using a microwave synthesizer.
-
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 82–96%
Advantages :
-
Time Reduction : 30 minutes vs. 9 hours under conventional conditions.
-
Improved Purity : Reduced side reactions due to controlled thermal exposure.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding reactants in a mortar-pestle system eliminates solvent use, aligning with green chemistry principles.
Procedure :
-
Equimolar β-ketoamide, aldehyde, and urea are ground for 15–20 minutes.
-
The mixture is heated at 80°C for 10 minutes to complete cyclization.
Yield : 75–85%
Environmental Impact :
Aqueous-Mediated Reactions
Water serves as a green solvent for the reaction, though yields are marginally lower.
Procedure :
-
Reactants are stirred in water at 90°C for 4–6 hours.
-
Product isolation involves filtration and washing with cold water.
Yield : 60–70%
Comparative Analysis of Methods
Critical Considerations in Synthesis
Substituent Compatibility
-
3-Ethoxy-4-Hydroxyphenyl Group : Requires protection of the hydroxyl moiety during aldehyde synthesis to prevent side reactions. Acetylation followed by deprotection post-cyclization is common.
-
N-(4-Chlorophenyl) Group : Electron-withdrawing chlorine enhances β-ketoamide reactivity, facilitating cyclization .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent (Cyclization) | Ethanol vs. Acetone | 70 vs. 65 | |
| Temperature (Reflux) | 90°C vs. 110°C | 68 vs. 72 | |
| Catalyst (Condensation) | Triethylamine vs. DMAP | 75 vs. 60 |
Basic Question: Which analytical methods are recommended for structural characterization?
Answer:
- X-ray Crystallography : Resolves 3D conformation and hydrogen bonding (e.g., intramolecular N–H⋯N bonds) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) .
- IR Spectroscopy : Detects carbonyl (C=O at 1680–1700 cm) and hydroxyl (O–H at 3200–3400 cm) groups .
Basic Question: How is initial biological activity screening conducted?
Answer:
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using IC measurements.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays .
- Antimicrobial testing : Use agar diffusion against Gram-positive/negative bacteria .
Advanced Question: How to resolve contradictions in reported synthesis yields across studies?
Answer:
Discrepancies arise from solvent polarity and temperature effects. For example:
- Polar solvents (DMSO) : Enhance cyclization but may degrade intermediates at >100°C .
- Non-polar solvents (acetone) : Stabilize intermediates but slow reaction kinetics .
Methodology : Use design-of-experiments (DoE) to model solvent/temperature interactions and identify Pareto-optimal conditions .
Advanced Question: What structural features dictate biological activity in SAR studies?
Answer:
- Substituent effects : The 4-chlorophenyl group enhances lipophilicity (logP > 3.0), improving membrane permeability.
- Hydroxyphenyl moiety : Hydrogen-bond donors (e.g., 4-hydroxy) correlate with kinase inhibition (e.g., IC = 1.2 µM for EGFR) .
Table 2: SAR of Key Substituents
| Substituent | Activity (IC, µM) | Role |
|---|---|---|
| 4-Chlorophenyl | 1.2 (EGFR) | Lipophilicity |
| 3-Ethoxy-4-hydroxyphenyl | 0.8 (VEGFR2) | H-bond interaction |
| 6-Methyl | 2.5 (HeLa) | Steric hindrance |
Advanced Question: How to investigate target interaction mechanisms?
Answer:
- Molecular docking : Model binding to ATP pockets (e.g., EGFR PDB: 1M17) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for kinase inhibitors .
- NMR Titration : Map protein-ligand interactions via H-N HSQC shifts .
Advanced Question: How does crystal packing influence stability and solubility?
Answer:
- Hydrogen-bond networks : Intramolecular N–H⋯N bonds (2.8 Å) stabilize the solid state but reduce aqueous solubility (logS = -4.2) .
- Degradation pathways : Photooxidation of the hydroxyphenyl group occurs in UV light; store in amber vials at -20°C .
Advanced Question: What computational methods validate conformational dynamics?
Answer:
- DFT calculations : Optimize ground-state geometry (B3LYP/6-31G*) and compare with X-ray dihedral angles (e.g., 12.8° deviation in pyrimidine ring) .
- MD simulations : Simulate solvation in explicit water (AMBER force field) to predict aggregation propensity .
Advanced Question: How does this compound compare to structural analogs in activity?
Answer:
- Analog 1 : Replacement of 4-chlorophenyl with 4-methoxyphenyl reduces cytotoxicity (IC increases from 1.2 to 5.6 µM) .
- Analog 2 : Removal of the ethoxy group lowers kinase selectivity (VEGFR2 IC from 0.8 to 3.4 µM) .
Methodology : Use principal component analysis (PCA) to cluster analogs by substituent effects and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
